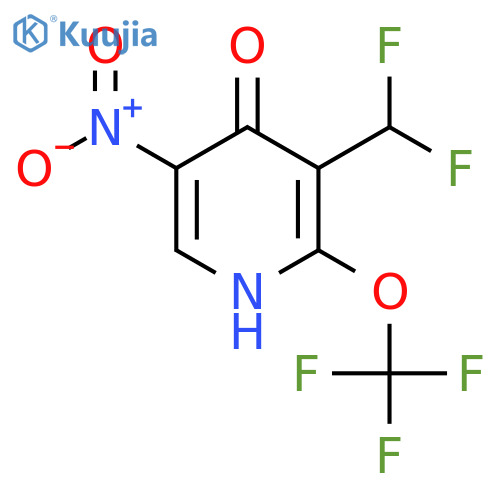Cas no 1804623-61-7 (3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine)

1804623-61-7 structure
商品名:3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine
CAS番号:1804623-61-7
MF:C7H3F5N2O4
メガワット:274.101739168167
CID:4829998
3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H3F5N2O4/c8-5(9)3-4(15)2(14(16)17)1-13-6(3)18-7(10,11)12/h1,5H,(H,13,15)
- InChIKey: PBPCRYKSTOIVLZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=CNC=1OC(F)(F)F)[N+](=O)[O-])=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 448
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 84.2
3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029098101-1g |
3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine |
1804623-61-7 | 97% | 1g |
$1,460.20 | 2022-04-02 |
3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
1804623-61-7 (3-(Difluoromethyl)-4-hydroxy-5-nitro-2-(trifluoromethoxy)pyridine) 関連製品
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
